molecular formula C13H15N3O3S2 B6757516 N-[4-(1,3-thiazol-2-yl)phenyl]morpholine-4-sulfonamide

N-[4-(1,3-thiazol-2-yl)phenyl]morpholine-4-sulfonamide

Cat. No.: B6757516
M. Wt: 325.4 g/mol
InChI Key: KOWVBIQJIWTKNU-UHFFFAOYSA-N
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Description

N-[4-(1,3-thiazol-2-yl)phenyl]morpholine-4-sulfonamide is a compound that features a thiazole ring, a phenyl group, a morpholine ring, and a sulfonamide group. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-[4-(1,3-thiazol-2-yl)phenyl]morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c17-21(18,16-6-8-19-9-7-16)15-12-3-1-11(2-4-12)13-14-5-10-20-13/h1-5,10,15H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWVBIQJIWTKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)NC2=CC=C(C=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-thiazol-2-yl)phenyl]morpholine-4-sulfonamide typically involves the formation of the thiazole ring followed by the attachment of the phenyl, morpholine, and sulfonamide groups. One common method involves the reaction of 2-aminothiazole with 4-bromobenzene sulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with morpholine to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-thiazol-2-yl)phenyl]morpholine-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine .

Scientific Research Applications

N-[4-(1,3-thiazol-2-yl)phenyl]morpholine-4-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-(1,3-thiazol-2-yl)phenyl]morpholine-4-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can also play a role in binding to proteins or other biomolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-thiazol-2-yl)phenyl]morpholine-4-sulfonamide is unique due to its combination of a thiazole ring, phenyl group, morpholine ring, and sulfonamide group. This unique structure imparts a distinct set of chemical and biological properties, making it a valuable compound for research and development .

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